Receptor Binding Profile: Differentiated Activity at TAAR5 vs. N-Alkylated Analogs
The target compound exhibits weak agonistic activity at the mouse trace amine-associated receptor 5 (TAAR5), with an EC50 value exceeding 10,000 nM [1]. This contrasts sharply with the potent dopamine D2 receptor agonism displayed by its N-allylated analog, talipexole (B-HT 920), which demonstrates a Ki of 5.8 nM at the D2 receptor [2]. This difference in receptor engagement profiles—weak TAAR5 activity for the target compound versus potent D2 activity for the analog—is a key differentiation for researchers studying TAAR5 biology or seeking a control compound devoid of strong dopaminergic activity.
| Evidence Dimension | Receptor binding affinity (EC50) |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | B-HT 920 (talipexole), Ki = 5.8 nM at D2 receptor |
| Quantified Difference | Target compound shows >1700-fold weaker activity at TAAR5 compared to B-HT 920's D2 activity (note: different receptors). |
| Conditions | Target: Agonist activity at mouse TAAR5 expressed in HEK293 cells, assessed as cAMP accumulation by BRET assay [1]. Comparator: Binding affinity to rat striatal D2 receptor using [3H]quinpirole [2]. |
Why This Matters
This differential receptor profile enables selection of the target compound for studies where D2 receptor-mediated effects are confounding, or for specific TAAR5-related investigations.
- [1] BindingDB. BDBM50227351: 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (CHEMBL3628706) Affinity Data. Accessed April 2026. View Source
- [2] BindingDB. BDBM86053: B-HT 920 (Talipexole) Affinity Data. Accessed April 2026. View Source
